Diethyl 2-(1-ethoxyethylidene)malonate

Description

Chemical Identity and Nomenclature

Diethyl 2-(1-ethoxyethylidene)malonate possesses the molecular formula C₁₁H₁₈O₅ and a molecular weight of 230.26 g/mol, with the Chemical Abstracts Service registry number 3044-06-2. The compound is systematically named as 1,3-diethyl 2-(1-ethoxyethylidene)propanedioate according to International Union of Pure and Applied Chemistry nomenclature standards. Alternative nomenclature includes propanedioic acid, 2-(1-ethoxyethylidene)-, diethyl ester, and malonic acid, (1-ethoxyethylidene)-, diethyl ester.

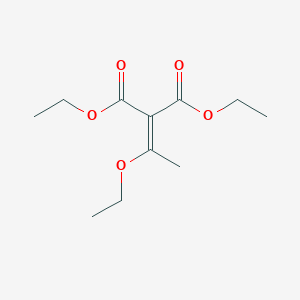

The structural architecture of this compound features a central malonate moiety with two ethyl ester groups positioned at the 1,3-positions of the propanedioic acid backbone. The distinguishing feature is the 1-ethoxyethylidene substituent at the 2-position, which creates an electron-deficient alkene system that participates readily in various chemical transformations. The compound exhibits E/Z isomerism due to the presence of the carbon-carbon double bond, with the ethoxy group providing steric and electronic influences that affect its reactivity profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈O₅ |

| Molecular Weight | 230.26 g/mol |

| Chemical Abstracts Service Number | 3044-06-2 |

| Systematic Name | 1,3-diethyl 2-(1-ethoxyethylidene)propanedioate |

| Boiling Point | 280.9°C at 760 mmHg |

| Density | 1.062 g/cm³ |

| Refractive Index | 1.448 |

Historical Development and Discovery

The historical development of this compound can be traced to the broader exploration of alkoxymethylene malonates that began in the early 20th century. Peter P. T. Sah's seminal work published in the Journal of the American Chemical Society in 1931 established fundamental principles for the condensation of ortho esters with malonic ester derivatives. This foundational research demonstrated the feasibility of creating alkylidene malonate structures through controlled condensation reactions, laying the groundwork for subsequent developments in this chemical class.

The specific synthesis methodology for this compound was further refined through the work documented in Organic Syntheses, where researchers established protocols for the preparation of ethyl ethoxymethylenemalonate using ethyl orthoformate, acetic anhydride, and ethyl malonate under zinc chloride catalysis. This methodology involved a multi-step heating process at temperatures ranging from 102°C to 155°C over 13.5 hours, achieving yields of 50-60% based on the ethyl malonate starting material.

McElvain and Burkett's contributions in 1942 provided additional insights into the reactivity patterns of this compound class, as documented in multiple Journal of the American Chemical Society publications. Their research established the fundamental understanding of how ethoxy-substituted alkylidene malonates behave under various reaction conditions, contributing to the mechanistic understanding that guides contemporary synthetic applications.

Recent developments have focused on improving synthetic efficiency and environmental sustainability. Patent literature from 2021 describes novel preparation methods utilizing diethyl malonate as a raw material with ethyl formate or carbon monoxide as auxiliary materials, achieving more efficient synthesis under milder conditions. These modern approaches employ alcohol alkali metal salts and specialized catalysts such as dibenzo-24-crown-8, demonstrating yields that surpass traditional methods while reducing energy consumption and environmental impact.

Significance in Organic Chemistry

This compound occupies a position of considerable importance in organic chemistry due to its exceptional versatility as a synthetic building block. The compound serves as a key intermediate in the formation of heterocyclic frameworks, particularly in the synthesis of pharmaceuticals including norfloxacin and quinolone antibacterial drugs. Its significance extends to the preparation of antitumor drugs such as tivozanib, highlighting its relevance in medicinal chemistry applications.

The compound's utility in vinylogous Friedel-Crafts alkylations has been extensively demonstrated in aqueous media using scandium(III) triflate catalyst systems. Research conducted at the University of Groningen revealed that alkylidene malonates, including this compound, function as efficient electrophiles in these transformations due to their ability to chelate Lewis acid catalysts through bidentate coordination involving two carbonyl groups. This coordination enhances their reactivity compared to simple alkenes, enabling reactions to proceed under mild aqueous conditions that would typically require harsh organic solvents.

Contemporary research has identified long-chain alkylidene malonates, structurally related to this compound, as novel modulators of protein acetyltransferases, expanding the potential applications of this compound class beyond traditional synthetic chemistry into biochemical research. The Knoevenagel reaction methodology employing these compounds has been optimized using reusable ionic liquid catalysts, demonstrating environmental benefits while maintaining high synthetic efficiency.

| Application Area | Synthetic Role | Key Advantages |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for quinolone antibiotics | High reactivity and selectivity |

| Heterocyclic Chemistry | Building block for complex ring systems | Dual nucleophilic/electrophilic character |

| Vinylogous Reactions | Electrophile in Friedel-Crafts alkylations | Aqueous compatibility with Lewis acids |

| Decarboxylative Chemistry | Substrate for oxidative arylation | Compatibility with aerobic conditions |

The significance of this compound in modern organic synthesis is further underscored by its role in ambient decarboxylative arylation reactions. Research published in the Journal of the American Chemical Society demonstrated that malonate derivatives can undergo decarboxylative coupling with arylboron nucleophiles under aerobic oxidative copper catalysis conditions. This methodology enables the synthesis of monoaryl acetate derivatives containing electrophilic functional groups that are incompatible with existing α-arylation reactivity paradigms, expanding the synthetic toolbox available to organic chemists.

Structure

3D Structure

Properties

IUPAC Name |

diethyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXGSMUGOJNHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | diethyl malonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diethyl_malonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021863 | |

| Record name | Diethyl propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour | |

| Record name | Propanedioic acid, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl malonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

200 °F (93 °C) (open cup), 85 °C c.c. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol) | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056 | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.52 (Air = 1), Relative vapor density (air = 1): 5.52 | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36 | |

| Record name | Ethyl malonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Clear, colorless liquid | |

CAS No. |

105-53-3 | |

| Record name | Diethyl malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL MALONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53A58PA183 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-50 °C | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Preparation Methods

Method 1: Reaction with Ethyl Formate

One of the prominent methods involves the reaction of diethyl malonate with ethyl formate in the presence of an alkali metal salt and a catalyst.

Reagents :

- Diethyl malonate

- Ethyl formate

- Sodium ethoxide (or potassium ethoxide)

- Catalyst (e.g., dibenzo-24-crown-8)

-

- Combine sodium ethoxide, diethyl malonate, and a solvent (ethanol) in a pressure kettle.

- Introduce ethyl formate or carbon monoxide while stirring.

- Heat the mixture to a temperature between 80°C and 120°C under a pressure of 2-4 MPa.

- After completion, acidify the resulting intermediate with hydrochloric acid or sulfuric acid.

Method 2: Direct Condensation

Another method involves direct condensation reactions utilizing diethyl malonate and orthoformates.

Reagents :

- Diethyl malonate

- Triethyl orthoformate

- Acid catalyst (e.g., piperidine)

-

- Mix diethyl malonate with triethyl orthoformate under acidic conditions.

- Maintain the reaction at elevated temperatures to facilitate the formation of an intermediate.

- The intermediate subsequently undergoes elimination to yield the desired product.

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Typical Yield (%) | Purity (%) |

|---|---|---|---|---|

| Reaction with Ethyl Formate | Diethyl malonate, Ethyl formate, Sodium ethoxide | 80-120°C, 2-4 MPa | 84-94 | >97 |

| Direct Condensation | Diethyl malonate, Triethyl orthoformate, Acid catalyst | Elevated temperatures | Variable (often lower due to side reactions) | Variable |

Recent studies have shown that optimizing reaction conditions significantly impacts both yield and purity. For example, using dibenzo-24-crown-8 as a catalyst has been reported to enhance reaction efficiency by stabilizing intermediates and reducing side reactions. Additionally, varying the molar ratios of reactants can lead to improved outcomes; for instance, maintaining a ratio of diethyl malonate to sodium ethoxide around 0.8-1.2:1 is recommended for optimal results.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(1-ethoxyethylidene)malonate undergoes various chemical reactions, including:

Hydrolysis: In the presence of aqueous acid or base, it can hydrolyze to form malonic acid derivatives.

Condensation: It can participate in condensation reactions with aldehydes and ketones to form β-keto esters.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.

Common Reagents and Conditions

Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide under reflux conditions.

Condensation: Commonly uses catalysts like piperidine or pyridine in anhydrous conditions.

Substitution: Often involves reagents like sodium ethoxide or potassium tert-butoxide in anhydrous ethanol.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Building Block : Diethyl 2-(1-ethoxyethylidene)malonate serves as a key building block in the synthesis of complex organic molecules. Its structural features allow for the formation of various derivatives that are crucial in medicinal chemistry.

2. Pharmaceutical Development

- Drug Intermediate : This compound is employed as an intermediate in the synthesis of several pharmaceuticals. It has been used to create biologically active compounds that exhibit therapeutic properties, making it valuable in drug development.

3. Agrochemicals

- Pesticide Production : In the agricultural sector, this compound is utilized in the formulation of pesticides and herbicides. Its reactivity allows for the modification of existing agrochemical structures to enhance efficacy and reduce environmental impact.

This compound exhibits significant biological activities that make it a candidate for further research in pharmacology:

1. Antimicrobial Activity

- The compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Studies have shown efficacy against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential use in treating resistant infections.

2. Antitumor Properties

- Research indicates that derivatives of this compound possess significant antitumor effects. In vitro studies have revealed cytotoxic effects against various cancer cell lines, highlighting its potential as a lead structure for anticancer agents.

3. Neuroprotective Effects

- Preliminary studies suggest that this compound may enhance cerebral blood flow and exhibit antioxidant properties, which could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Antibacterial Efficacy

A notable study evaluated the antibacterial activity of this compound against Mycobacterium tuberculosis. The results indicated significant inhibitory effects with minimal cytotoxicity towards non-cancerous cell lines, establishing its potential as an antitubercular agent.

Anticancer Research

In vitro studies have shown that modified versions of this compound can induce apoptosis in breast cancer cells through caspase activation and mitochondrial dysfunction. These findings suggest promising avenues for further research into its use as a chemotherapeutic agent.

Data Table: Biological Activities Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Effective against Pseudomonas aeruginosa | ||

| Antitumor | Induces apoptosis in breast cancer cells | |

| Neuroprotective | Enhances cerebral blood flow |

Mechanism of Action

The mechanism of action of diethyl 2-(1-ethoxyethylidene)malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions . Its molecular structure allows it to participate in condensation, substitution, and hydrolysis reactions, making it a versatile intermediate in organic synthesis . The compound’s reactivity is primarily due to the presence of the ethoxyethylidene group, which can stabilize reaction intermediates and facilitate the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Malonate Derivatives

Structural and Functional Group Variations

The following table summarizes key structural analogs of diethyl 2-(1-ethoxyethylidene)malonate, emphasizing substituent differences, synthesis routes, and applications:

Reactivity and Electronic Effects

- Diethyl 2-(ethoxymethylene)malonate: The ethoxymethylene group enhances electrophilicity at the α-carbon, enabling 1,4-addition-elimination and cycloaddition reactions. This compound is pivotal in synthesizing 4-quinolones with broad-spectrum antibacterial activity .

- Diethyl 2-(pyridin-2-ylmethylene)malonate : The pyridine ring introduces π-π interactions and directs regioselectivity in dipolar cycloadditions with arynes, yielding pyrido[1,2-a]indoles .

- Diethyl 2-(2-cyanoethyl)malonate: The electron-withdrawing cyano group stabilizes enolate intermediates, facilitating asymmetric Michael additions. L-Proline catalysis achieves high enantiomeric excess (79% ee) .

Research Findings and Trends

- Antibacterial Quinolones: Recent studies highlight the role of diethyl 2-(ethoxymethylene)malonate in developing quinolones active against drug-resistant bacteria, with MIC values as low as 0.5 µg/mL for Gram-negative strains .

- Diversity-Oriented Synthesis : Malonate derivatives are increasingly used in photoassisted and multicomponent reactions to access complex scaffolds like 2,6-epoxyazocanes .

Biological Activity

Diethyl 2-(1-ethoxyethylidene)malonate is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.

This compound, with the CAS number 3044-06-2, is synthesized through the reaction of diethyl malonate with ethyl orthoformate in the presence of an acid catalyst. This compound can undergo various chemical reactions, including hydrolysis, condensation, and nucleophilic substitution, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to act as both a nucleophile and an electrophile. This dual reactivity allows it to participate in several biochemical pathways, making it a valuable intermediate in the synthesis of biologically active compounds. The compound has been shown to interact with various biological targets, including enzymes and receptors involved in metabolic processes .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Its efficacy against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa has been highlighted, indicating its potential for use in treating infections caused by resistant strains .

Antitumor Activity

Research has indicated that derivatives of this compound possess significant antitumor properties. For instance, certain synthesized analogs have shown cytotoxic effects against various cancer cell lines, suggesting that this compound could be a lead structure for developing new anticancer agents. The mechanism involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways .

Neuroprotective Effects

This compound has also been explored for its neuroprotective effects. Studies suggest that it may enhance cerebral blood flow and exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier further enhances its potential therapeutic applications .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against Mycobacterium tuberculosis. The compound demonstrated significant inhibitory effects with minimal cytotoxicity towards non-cancerous cell lines, highlighting its potential as an antitubercular agent .

- Anticancer Research : In vitro studies have shown that modified versions of this compound can induce apoptosis in breast cancer cells through caspase activation and mitochondrial dysfunction. These findings suggest a promising avenue for further research into its use as a chemotherapeutic agent .

Data Table: Biological Activities Summary

Q & A

Q. What are common synthetic routes for Diethyl 2-(1-ethoxyethylidene)malonate?

The compound is typically synthesized via condensation reactions, such as the reaction of diethyl malonate with ethoxyethylidene precursors under basic conditions. Sodium ethoxide is a common catalyst, facilitating enolate formation and subsequent alkylation or condensation. For example, reactions with cyanoacetanilides under sodium ethoxide catalysis yield pyridone derivatives, though optimization of reaction time and temperature (e.g., reflux conditions) is critical for improving yields (up to 50% in some cases) .

Q. How do solvent properties influence its reactivity in organic reactions?

Solvent polarity and hydrogen-bonding capacity significantly affect reaction pathways. Polar aprotic solvents stabilize enolate intermediates, enhancing nucleophilic attack efficiency. Ethanol and dichloroethane are frequently used, with studies showing solvent-dependent outcomes in alkylation and hydrolysis. For instance, ethanol facilitates Michael additions, while dichloroethane supports cyclization reactions .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

Key techniques include:

- NMR spectroscopy for structural elucidation and stereochemical analysis.

- LC-MS for assessing purity and monitoring reaction progress.

- X-ray crystallography to confirm stereochemistry in crystalline derivatives. Advanced methods like TR-EPR and EXAFS have been employed to study reaction intermediates and surface complexes in catalytic systems .

Advanced Research Questions

Q. What mechanisms explain unexpected product formation in reactions involving this compound?

Unexpected products, such as pyridone derivatives, arise from alternative pathways like ethoxymethylene group transfer or cyclization. For example, sodium ethoxide-catalyzed reactions with cyanoacetanilides undergo ethoxymethylene moiety transfer, leading to dihydropyridones instead of the anticipated β-ketoesters. Mechanistic studies using time-resolved EPR (TR-EPR) and isotopic labeling are critical for elucidating these pathways .

Q. How can enantioselective synthesis be achieved using this malonate derivative?

Asymmetric catalysis with chiral catalysts like L-proline enables enantioselective Michael additions. Key factors include:

Q. What challenges arise in hydrolyzing this compound to carboxylic acids?

Hydrolysis under basic or acidic conditions often leads to decarboxylation rather than the desired malonic acid. For example, HBr/AcOH hydrolysis yields 2-(perfluorophenyl)acetic acid (63% yield) instead of the malonic acid derivative. Strategies like using protective groups (e.g., silyl ethers) or mild hydrolytic agents (e.g., enzymatic catalysis) may mitigate this issue .

Q. How does the electronic environment influence its reactivity in cross-coupling reactions?

The electron-withdrawing ethoxyethylidene group increases the electrophilicity of adjacent carbons, facilitating nucleophilic attacks. This property is exploited in Buchwald-Hartwig aminations and palladium-catalyzed heterocycle synthesis. For instance, coupling with aryl halides forms substituted pyridines, leveraging the malonate’s active methylene group .

Methodological Considerations

- Reaction Optimization : Varying base strength (e.g., NaH vs. DIPEA) and temperature can shift product distributions. For example, higher temperatures (100°C) favor cyclization over alkylation .

- Data Contradictions : Discrepancies in hydrolysis outcomes (e.g., malonic acid vs. acetic acid derivatives) highlight the need for systematic pH and reagent screening .

- Enantiomeric Excess : Solvent polarity and catalyst stereochemistry must be aligned; non-polar solvents like hexane reduce steric hindrance, improving selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.